molecular formula C47H85ClO3Si B12640808 {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane CAS No. 921229-84-7

{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane

Cat. No.: B12640808
CAS No.: 921229-84-7
M. Wt: 761.7 g/mol
InChI Key: JLNBCRXRFTVJGN-UHFFFAOYSA-N
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Description

{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane is a complex organosilicon compound It features a phenyl ring substituted with three dodecyloxy groups and a chloro group, connected to an ethynyl group, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane typically involves multiple steps:

    Formation of the Phenyl Core: The phenyl ring is first substituted with three dodecyloxy groups and a chloro group. This can be achieved through nucleophilic aromatic substitution reactions.

    Ethynylation: The substituted phenyl ring is then subjected to an ethynylation reaction, where an ethynyl group is introduced.

    Silylation: Finally, the ethynyl group is reacted with trimethylsilyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the chloro group or the ethynyl group, resulting in different reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology and Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as coatings, adhesives, or polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane exerts its effects is primarily through its reactive functional groups. The ethynyl and chloro groups can participate in various chemical reactions, while the trimethylsilyl group provides stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(dimethyl)silane
  • {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(triethyl)silane

Uniqueness

The uniqueness of {[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane lies in its specific combination of functional groups and the steric effects imparted by the trimethylsilyl group. This makes it distinct from other similar compounds and potentially useful in specialized applications.

Properties

CAS No.

921229-84-7

Molecular Formula

C47H85ClO3Si

Molecular Weight

761.7 g/mol

IUPAC Name

2-(2-chloro-3,4,5-tridodecoxyphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C47H85ClO3Si/c1-7-10-13-16-19-22-25-28-31-34-38-49-44-42-43(37-41-52(4,5)6)45(48)47(51-40-36-33-30-27-24-21-18-15-12-9-3)46(44)50-39-35-32-29-26-23-20-17-14-11-8-2/h42H,7-36,38-40H2,1-6H3

InChI Key

JLNBCRXRFTVJGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C(=C(C(=C1)C#C[Si](C)(C)C)Cl)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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